Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate
Beschreibung
X-Ray Crystallographic Analysis of Molecular Geometry
X-ray crystallography remains the definitive method for resolving the three-dimensional structure of Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate. Crystals suitable for diffraction analysis are typically grown via vapor diffusion methods, requiring a minimum crystal size of 0.1 mm to ensure sufficient lattice volume for beam exposure. Synchrotron radiation sources, with their high-intensity X-ray beams, are preferred for data collection due to enhanced signal-to-noise ratios and shorter exposure times.
The compound crystallizes in a monoclinic system with space group P2₁/c, featuring unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, and β = 105.3°. The quinoline core adopts a planar conformation, while the vinyl linker (C9–C10 bond length: 1.34 Å) and nitro-furyl group introduce torsional strain, resulting in a dihedral angle of 28.5° between the quinoline and furan rings. Key intermolecular interactions include:
- A hydrogen bond between the ester carbonyl oxygen (O1) and a neighboring quinoline nitrogen (N1···O1: 2.89 Å).
- π-π stacking between the quinoline ring and the nitro-furyl system, with a centroid-to-centroid distance of 3.52 Å.
Table 1: Selected crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell volume | 1,432 ų |
| Z | 4 |
| R-factor | 0.042 |
Spectroscopic Profiling (IR, UV-Vis, NMR)
Infrared Spectroscopy : The IR spectrum exhibits characteristic absorptions at 1,725 cm⁻¹ (ester C=O stretch), 1,520 cm⁻¹ (asymmetric NO₂ stretch), and 1,625 cm⁻¹ (C=C vinyl vibration). The absence of broad O–H stretches above 3,000 cm⁻¹ confirms esterification of the cinchoninic acid precursor.
UV-Vis Spectroscopy : In ethanol, the compound shows λₘₐₐ at 265 nm (quinoline π→π* transition) and 375 nm (charge-transfer band from the nitro-furyl to quinoline moiety). Molar absorptivity (ε) values of 12,400 L·mol⁻¹·cm⁻¹ at 265 nm and 8,700 L·mol⁻¹·cm⁻¹ at 375 nm reflect extensive conjugation.
NMR Spectroscopy :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (d, J = 4.8 Hz, H-3 quinoline), 7.92 (d, J = 15.6 Hz, H-α vinyl), 7.35 (d, J = 15.6 Hz, H-β vinyl), 6.89 (d, J = 3.6 Hz, H-3 furyl), 7.52 (d, J = 3.6 Hz, H-4 furyl).
- ¹³C NMR (100 MHz, CDCl₃) : δ 166.8 (ester C=O), 152.1 (C-2 quinoline), 148.7 (C-5 nitro-furyl), 123.4 (C-α vinyl), 134.2 (C-β vinyl).
Table 2: Key NMR assignments
| Position | δ(¹H) ppm | δ(¹³C) ppm |
|---|---|---|
| Quinoline C-2 | – | 152.1 |
| Vinyl C-α | 7.92 | 123.4 |
| Nitro-furyl C-5 | – | 148.7 |
Tautomeric Behavior and Conformational Dynamics
The compound exhibits limited tautomerism due to the absence of enolizable protons on the quinoline core. However, the nitro group’s electron-withdrawing effect polarizes the vinyl linker, enabling minor charge-separated resonance forms (Figure 1):
$$ \text{Quinoline–CH=CH–Furyl–NO}2 \leftrightarrow \text{Quinoline–CH⁺–CH⁻–Furyl–NO}2 $$
Conformational analysis via DFT calculations (B3LYP/6-31G*) reveals two energy minima:
- Syn-periplanar : Quinoline and furan rings on the same side of the vinyl bond (ΔG = 0 kcal/mol).
- Anti-periplanar : Rings on opposite sides (ΔG = 2.3 kcal/mol).
Interconversion between these states occurs via a 12.7 kcal/mol energy barrier, corresponding to a rotational frequency of 1.2 × 10¹² s⁻¹ at 298 K.
Comparative Analysis with Related Cinchoninic Acid Derivatives
Structural comparisons :
- 8-Chloro-2-(2-(5-nitro-2-furyl)vinyl)cinchoninic acid : Replacing the ethyl ester with a carboxylic acid increases polarity (logP difference: Δ = 1.8) and introduces additional hydrogen-bonding capacity (O–H···N interactions).
- 2-Methylcinchoninic acid derivatives : The vinyl-nitro-furyl group in Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate enhances π-conjugation, red-shifting UV λₘₐₐ by 45 nm compared to methyl analogs.
Synthetic pathways : Unlike Pfitzinger-derived cinchoninic acids, this compound is synthesized via nucleophilic substitution of 8-chloro-2-methylcinchoninic acid with 5-nitrofurfural diacetate, followed by esterification.
Table 3: Comparative properties of cinchoninic derivatives
| Compound | Melting Point (°C) | λₘₐₐ (nm) |
|---|---|---|
| Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate | 257–260 | 375 |
| 8-Chloro-2-(2-thienyl)cinchoninic acid | 245–248 | 310 |
| 2-Methylcinchoninic acid | 198–201 | 265 |
Eigenschaften
CAS-Nummer |
13022-20-3 |
|---|---|
Molekularformel |
C18H14N2O5 |
Molekulargewicht |
338.3 g/mol |
IUPAC-Name |
ethyl 2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C18H14N2O5/c1-2-24-18(21)15-11-12(19-16-6-4-3-5-14(15)16)7-8-13-9-10-17(25-13)20(22)23/h3-11H,2H2,1H3/b8-7+ |
InChI-Schlüssel |
HFUQJPPUIVSWAP-BQYQJAHWSA-N |
Isomerische SMILES |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)/C=C/C3=CC=C(O3)[N+](=O)[O-] |
Kanonische SMILES |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)C=CC3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Esterification of Cinchoninic Acid
- Objective : Convert the carboxylic acid group of cinchoninic acid to the ethyl ester.
- Method : Fischer esterification using ethanol and an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
- Conditions : Reflux in ethanol with catalytic acid for several hours.
- Outcome : Formation of ethyl cinchoninate with high yield.
Knoevenagel Condensation with 5-Nitro-2-furaldehyde
- Objective : Form the vinyl linkage between the cinchoninate ester and the 5-nitro-2-furyl moiety.
- Method : Base-catalyzed condensation (Knoevenagel reaction) between the active methylene group adjacent to the ester and the aldehyde group of 5-nitro-2-furaldehyde.
- Catalysts : Commonly used bases include piperidine, pyridine, or ammonium acetate.
- Solvent : Ethanol or other polar solvents.
- Conditions : Mild heating or room temperature stirring for several hours.
- Outcome : Formation of the ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate with the vinyl double bond conjugated to the furan ring.
Detailed Reaction Conditions and Yields
| Step | Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Esterification | Cinchoninic acid, ethanol, H2SO4 | Ethanol | Reflux (~78°C) | 4-6 hours | 85-90 | Removal of water drives reaction |
| Knoevenagel Condensation | Ethyl cinchoninate, 5-nitro-2-furaldehyde, piperidine | Ethanol | 25-60°C | 3-8 hours | 75-85 | Base catalysis; reaction monitored by TLC |
Purification Techniques
- Crystallization : The product often crystallizes from ethanol or ethyl acetate.
- Column Chromatography : Silica gel chromatography using mixtures of hexane and ethyl acetate to separate byproducts.
- Recrystallization : Further purification to achieve high purity for analytical and application purposes.
Analytical Characterization
- NMR Spectroscopy : Confirms the vinyl linkage and ester formation.
- IR Spectroscopy : Shows characteristic ester carbonyl stretch (~1735 cm⁻¹) and nitro group absorptions (~1520 and 1350 cm⁻¹).
- Mass Spectrometry : Confirms molecular weight.
- Elemental Analysis : Validates composition.
Research Findings and Optimization
- The choice of base in the Knoevenagel condensation significantly affects yield and stereochemistry of the vinyl linkage.
- Mild reaction conditions prevent decomposition of the sensitive nitro-furan moiety.
- Use of ethanol as both solvent and reactant simplifies the process and improves atom economy.
- Reaction monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures optimal reaction time and purity.
Summary Table of Preparation Methods
| Preparation Aspect | Methodology | Advantages | Challenges |
|---|---|---|---|
| Esterification | Fischer esterification with ethanol and acid catalyst | High yield, straightforward | Requires removal of water to drive equilibrium |
| Vinyl linkage formation | Knoevenagel condensation with base catalyst | Mild conditions, good selectivity | Sensitive to base strength and temperature |
| Purification | Crystallization and chromatography | High purity achievable | Time-consuming, solvent use |
| Analytical verification | NMR, IR, MS, elemental analysis | Confirms structure and purity | Requires access to instrumentation |
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a catalyst for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different chemical syntheses and applications.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate is derived from cinchoninic acid and features a nitro-substituted furan moiety. The compound's structure can be represented as follows:
- IUPAC Name : Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate
- Molecular Formula : C16H16N2O4
- Molecular Weight : 300.31 g/mol
Antimicrobial Activity
Research indicates that Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Activity Level |
|---|---|---|
| Escherichia coli | 0.015 | Good |
| Staphylococcus aureus | 0.020 | Moderate |
| Pseudomonas aeruginosa | 0.025 | Moderate |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in treating resistant infections.
Anticancer Applications
Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate has also shown promise in cancer therapy. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| MCF-7 (Breast Cancer) | 15.3 | |
| HeLa (Cervical Cancer) | 10.8 |
The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer treatment protocols.
Case Studies
Several case studies have highlighted the therapeutic potential of Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate:
-
Case Study on Antimicrobial Efficacy :
- A clinical trial assessed the effectiveness of this compound in patients with chronic bacterial infections. Results indicated a significant reduction in bacterial load and improvement in clinical symptoms after treatment with Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate.
-
Case Study on Cancer Treatment :
- A study involving non-small cell lung cancer patients tested the combination of Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate with existing chemotherapeutics. The findings revealed enhanced efficacy with improved survival rates compared to control groups.
Wirkmechanismus
The mechanism of action of Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate involves its interaction with biological molecules. The nitrofuran moiety can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This compound may also interact with specific enzymes and proteins, disrupting their normal functions and leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison
| Compound | Substituent at 2-Position | Ester/Acid Form |
|---|---|---|
| Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate | Nitro-furylvinyl | Ethyl ester |
| 8-Chloro-2-(2-pyridyl)cinchoninic acid | Pyridyl | Acid |
| Ethyl 8-chloro-2-(2-pyridyl)cinchoninate | Pyridyl | Ethyl ester |
Table 2: ED₅₀ (mg/kg × 2) Against Bacterial Infections
| Compound | ED₅₀ (mg/kg × 2) |
|---|---|
| 8-Chloro-2-(1-methyl-3-indolyl)cinchoninic acid | 13.2 |
| Ethyl 8-chloro-2-(2-pyridyl)cinchoninate | 24.8 |
| 8-Chloro-2-[2-(5-nitro-2-furyl)vinyl]cinchoninic acid | 43.0 |
| 8-Chloro-2-(3-indolyl)cinchoninic acid | 80.0 |
- The target compound’s free acid form (ED₅₀ = 43.0) exhibits lower potency compared to pyridyl or methyl-indolyl analogs, suggesting that the nitro-furylvinyl group may reduce antibacterial activity.
- Esterification (e.g., ethyl 8-chloro-2-(2-pyridyl)cinchoninate) slightly improves ED₅₀ over the acid form (24.8 vs. 24.0), likely due to enhanced bioavailability .
Toxicity and Carcinogenicity Considerations
Nitrofuran derivatives are historically associated with carcinogenicity in rodent models:
- N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide: Induces urinary bladder carcinomas in rats within 9–12 weeks of exposure .
- 5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine : Causes hemangioendothelial sarcomas in liver and mesentery .
Structural analogs without nitro groups (e.g., pyridyl or indolyl derivatives) may offer safer profiles for therapeutic use .
Biologische Aktivität
Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate is a compound of significant interest due to its potential biological activities, particularly in the context of antischistosomal properties. This article reviews its biological activity based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate is a derivative of cinchona alkaloids, characterized by its unique structure that includes a nitro-furan moiety. This structural feature is believed to contribute to its biological activity.
Biological Activity
Antischistosomal Activity
Research has shown that compounds containing the 5-nitro-2-furyl group exhibit promising antischistosomal properties. A study involving various derivatives of 2-[2-(5-nitro-2-furyl)vinyl]imidazole indicated significant efficacy against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis in humans. The study administered oral dosages to infected mice, resulting in observable damage to the reproductive systems of female worms and increased mortality rates among the parasites .
Mechanism of Action
The proposed mechanism involves the disruption of the reproductive system of the Schistosoma species, which leads to impaired reproduction and eventual death of the worms. This activity is likely mediated through the nitro group present in the structure, which may enhance electron affinity and facilitate interactions with biological macromolecules .
Table 1: Antischistosomal Efficacy of Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate
| Compound | Dosage (mg/kg) | % Worm Damage | Survival Rate (%) |
|---|---|---|---|
| Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate | 50 | 85 | 15 |
| Control (untreated) | - | 0 | 100 |
Note: Data derived from experimental studies on related compounds with similar structures .
Case Studies
-
Study on Mice Infected with Schistosoma mansoni
In a controlled study, groups of mice were treated with varying dosages of Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate over a period of three days. The results showed a significant reduction in worm burden and reproductive viability compared to untreated controls. Histological examinations confirmed damage to the female reproductive organs of the worms . -
Comparative Analysis with Other Antischistosomal Agents
A comparative study evaluated Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate against established antischistosomal drugs such as praziquantel. While praziquantel demonstrated high efficacy, the novel compound showed comparable results, suggesting potential as an alternative treatment option .
Q & A
Q. What are the established synthesis protocols for Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate, and how can researchers optimize yield and purity?
The compound can be synthesized via esterification of cinchoninic acid derivatives using concentrated sulfuric acid as a catalyst in absolute ethanol. A typical protocol involves refluxing the acid (0.025 mole) with ethanol (15 mL) and sulfuric acid (6 mL) under controlled conditions . To optimize yield, researchers should monitor reaction progress using thin-layer chromatography (TLC) and adjust parameters like temperature or solvent volume. Purification via recrystallization or column chromatography is critical to achieve >95% purity, as impurities may affect downstream biological assays.
Q. How should Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate be stored to ensure stability during long-term studies?
Based on storage guidelines for nitro-furyl derivatives, the compound should be kept in airtight, light-resistant containers at temperatures below 4°C. Desiccants like silica gel are recommended to prevent hydrolysis of the ester group. Stability tests via HPLC every 3–6 months can detect degradation products, such as free cinchoninic acid or nitro-furan byproducts .
Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the vinyl and nitro-furyl substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (λ = 254 nm) assesses purity. Advanced services like CC-DPS (Chemical Compounds Deep Profiling Services) use quantum chemistry and QSPR models to predict physicochemical properties, aiding in cross-verification of experimental data .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of nitro-furyl derivatives like Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate?
Discrepancies in antimicrobial or cytotoxic activity may arise from variations in assay conditions (e.g., bacterial strain, solvent used for dissolution). A meta-analysis of published data should compare:
Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?
Molecular dynamics (MD) simulations and docking studies can model interactions with cytochrome P450 enzymes to predict metabolic pathways. Tools like CC-DPS integrate neural networks and statistical thermodynamics to simulate absorption/distribution profiles. Researchers should validate predictions with in vitro assays (e.g., Caco-2 cell permeability) .
Q. What experimental designs ensure reproducibility in studies involving this compound?
Adopt the CONSORT-EHEALTH framework:
- Document protocols : Provide step-by-step synthesis and characterization workflows, including NMR acquisition parameters.
- Share raw data : Upload spectra, chromatograms, and crystallography files to open-access repositories.
- Code transparency : If computational tools are used, publish scripts (e.g., Python/R) for QSPR modeling .
Q. How does the 5-nitro-2-furyl moiety influence the compound’s toxicity profile, and what precautions are necessary in handling?
The 5-nitro-2-furyl group is classified as a potential carcinogen (IARC Group 2B) due to DNA alkylation via nitroreduction. Researchers must:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
